N-{1-Butyl-8-methyl-1H-pyrazolo[3,4-B]quinolin-3-YL}benzenesulfonamide
Description
N-{1-Butyl-8-methyl-1H-pyrazolo[3,4-B]quinolin-3-YL}benzenesulfonamide is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers in various fields.
Properties
IUPAC Name |
N-(1-butyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-3-4-13-25-21-18(14-16-10-8-9-15(2)19(16)22-21)20(23-25)24-28(26,27)17-11-6-5-7-12-17/h5-12,14H,3-4,13H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPGZSJHPBOXES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NS(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-Butyl-8-methyl-1H-pyrazolo[3,4-B]quinolin-3-YL}benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the pyrazoloquinoline core. This can be achieved through the condensation of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like 1-pentanol and a base such as sodium carbonate . The resulting intermediate is then subjected to N-alkylation using butyl bromide under basic conditions to introduce the butyl group . Finally, the benzenesulfonamide moiety is attached through a substitution reaction with benzenesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-{1-Butyl-8-methyl-1H-pyrazolo[3,4-B]quinolin-3-YL}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzenesulfonyl chloride in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-{1-Butyl-8-methyl-1H-pyrazolo[3,4-B]quinolin-3-YL}benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific kinases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{1-Butyl-8-methyl-1H-pyrazolo[3,4-B]quinolin-3-YL}benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit tropomyosin receptor kinases (TRKs), which play a role in cell proliferation and differentiation . By binding to the active site of these kinases, the compound prevents their activation and subsequent signaling pathways, leading to reduced cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-B]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinolinyl-pyrazoles: Known for their pharmacological properties, these compounds are often studied alongside pyrazoloquinolines.
Uniqueness
N-{1-Butyl-8-methyl-1H-pyrazolo[3,4-B]quinolin-3-YL}benzenesulfonamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively inhibit TRKs makes it a promising candidate for targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
